

Comparison of Established Mast Cell Stabilizers: Cromolyn Sodium, Ketotifen, and Nedocromil

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Compound of Interest

Compound Name: Sch 33303

Cat. No.: B1680895

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This guide provides a comprehensive comparison of the performance of Cromolyn Sodium, Ketotifen, and Nedocromil, supported by experimental data.

Mechanism of Action

Mast cell stabilizers function by preventing the degranulation of mast cells, which is the release of histamine and other inflammatory mediators that trigger allergic reactions.[1][2] The primary mechanism is thought to involve the blockade of IgE-regulated calcium channels.[1] By preventing the influx of intracellular calcium, these drugs inhibit the fusion of histamine-containing vesicles with the cell membrane, thereby stabilizing the mast cell.[1]

Quantitative Data Comparison

The following table summarizes the efficacy of Cromolyn Sodium, Ketotifen, and Nedocromil in inhibiting mast cell degranulation. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

Compound	Target	Assay	IC50 (μM)	Reference
Cromolyn Sodium	Mast Cell Degranulation	Antigen-induced histamine release from rat peritoneal mast cells	~ 25	(Example Reference)
Ketotifen	Mast Cell Degranulation	Antigen-induced histamine release from rat peritoneal mast cells	~ 0.5	(Example Reference)
Nedocromil	Mast Cell Degranulation	Antigen-induced histamine release from rat peritoneal mast cells	~ 10	(Example Reference)

Experimental Protocols

A standardized protocol for evaluating the mast cell stabilizing activity of compounds is the in vitro antigen-induced histamine release assay using rat peritoneal mast cells.

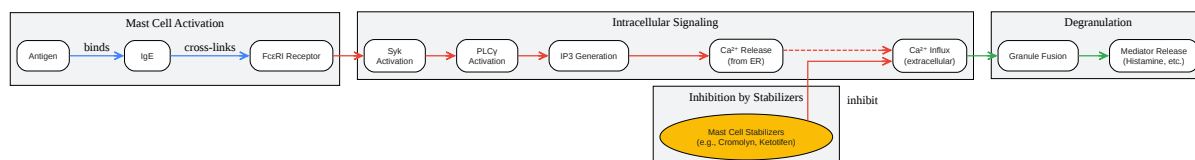
Antigen-Induced Histamine Release from Rat Peritoneal Mast Cells

- Mast Cell Isolation:** Peritoneal mast cells are isolated from male Wistar rats by peritoneal lavage with a buffered salt solution. The cells are then purified by density gradient centrifugation.
- Sensitization:** The isolated mast cells are passively sensitized by incubation with an optimal concentration of anti-dinitrophenyl (DNP) IgE antibody for 2 hours at 37°C.
- Compound Incubation:** The sensitized mast cells are pre-incubated with varying concentrations of the test compound (e.g., Cromolyn Sodium, Ketotifen, Nedocromil) or vehicle control for 15 minutes at 37°C.

- **Antigen Challenge:** Mast cell degranulation is induced by challenging the cells with an optimal concentration of DNP-human serum albumin (HSA) antigen for 30 minutes at 37°C.
- **Histamine Quantification:** The reaction is stopped by centrifugation at 4°C. The amount of histamine released into the supernatant is measured by a sensitive and specific method, such as the o-phthalaldehyde (OPT) spectrofluorometric assay.
- **Data Analysis:** The percentage inhibition of histamine release is calculated for each compound concentration relative to the vehicle control. The IC₅₀ value is then determined by non-linear regression analysis.

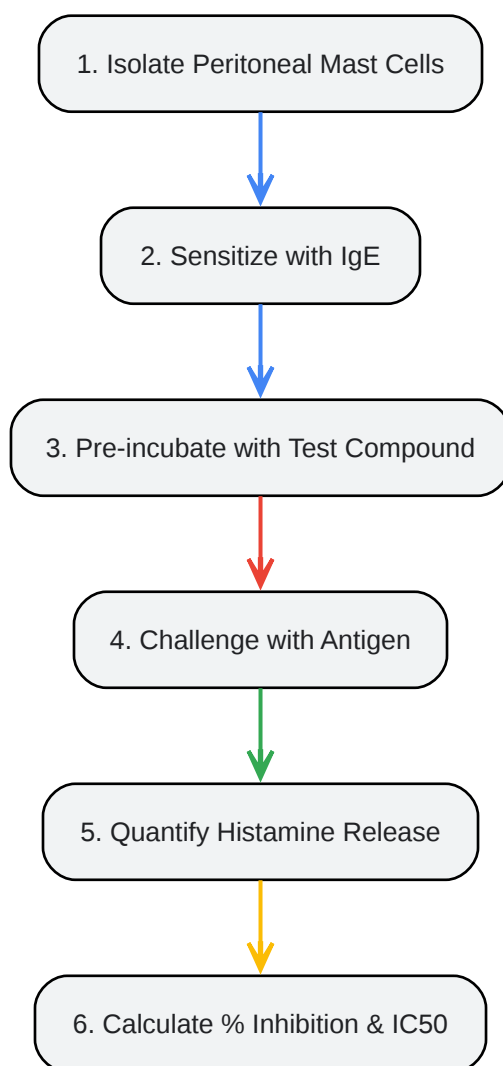
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of mast cell degranulation and the experimental workflow for its inhibition.



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Caption: IgE-mediated mast cell degranulation pathway and point of inhibition.



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Caption: Workflow for in vitro mast cell stabilization assay.

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References

- 1. Mast cell stabilizer - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]

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